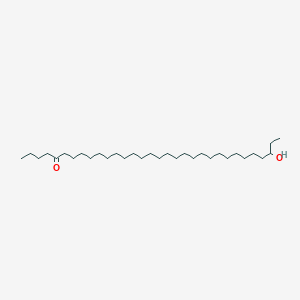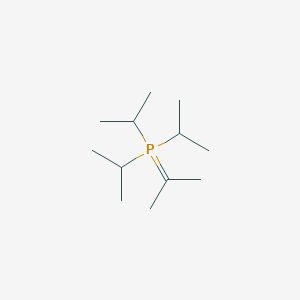
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate typically involves the reaction of dodecanoyl chloride with N,N-diethyl-N-methylethan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then quaternized with methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane permeability and transport mechanisms.
Medicine: Explored for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Dodecyltrimethylammonium chloride (DTAC): Similar in structure but with a chloride counterion instead of methyl sulfate.
Uniqueness
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group with a methyl sulfate counterion. This combination provides distinct surfactant properties and makes it suitable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
90540-30-0 |
|---|---|
Formule moléculaire |
C20H44N2O5S |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
2-(dodecanoylamino)ethyl-diethyl-methylazanium;methyl sulfate |
InChI |
InChI=1S/C19H40N2O.CH4O4S/c1-5-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21(4,6-2)7-3;1-5-6(2,3)4/h5-18H2,1-4H3;1H3,(H,2,3,4) |
Clé InChI |
CCCKHJYKOHWHDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC[N+](C)(CC)CC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



mercury](/img/structure/B14349590.png)

![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)







![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)


